

O-Benzyl Posaconazole-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Benzyl Posaconazole-d4

Cat. No.: B026984

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **O-Benzyl Posaconazole-d4**, including its suppliers, technical specifications, and relevant biological pathways. The information is presented to support its application in experimental settings.

O-Benzyl Posaconazole-d4 is a deuterated form of O-Benzyl Posaconazole, which serves as a precursor in the synthesis of labeled Posaconazole.[1] The inclusion of deuterium atoms provides a stable isotopic label, making it a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays.

Suppliers and Pricing

Procurement of **O-Benzyl Posaconazole-d4** typically requires direct inquiry with specialized chemical suppliers. While pricing is often not listed publicly, several companies offer this compound.

Supplier	Website	Contact for Pricing
Clearsynth	--INVALID-LINK--	--INVALID-LINK--
KKL Med Inc.	--INVALID-LINK--	--INVALID-LINK--
Pharmaffiliates	--INVALID-LINK--	Inquiry form on website
LGC Standards	--INVALID-LINK--	Inquiry form on website

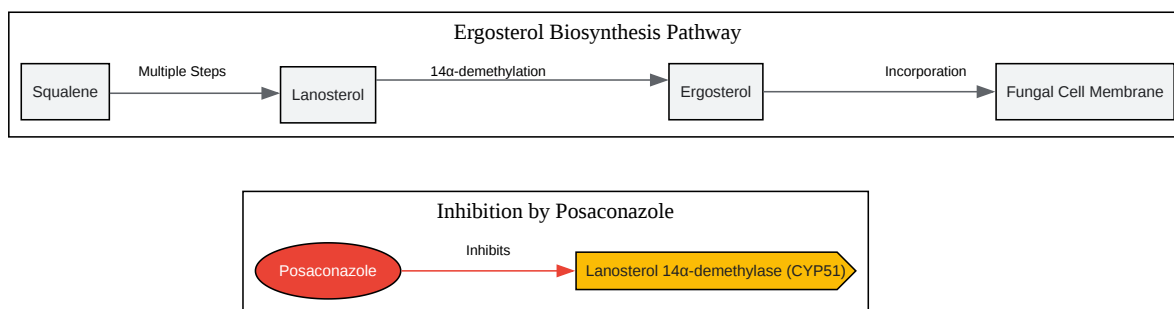
Technical Data

Key technical specifications for **O-Benzyl Posaconazole-d4** are summarized below.

Property	Value	Source
CAS Number	1246818-95-0	Clearsynth, PubChem[1][2]
Molecular Formula	C ₄₄ H ₄₄ D ₄ F ₂ N ₈ O ₄	Clearsynth[1]
Molecular Weight	794.92 g/mol	Clearsynth[1]
IUPAC Name	2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one	PubChem[2]
Synonyms	O-BenzylPosaconazole-d4; 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol-d4	PubChem[2]
Application	Precursor to labelled Posaconazole	Clearsynth[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Posaconazole, the active compound derived from O-Benzyl Posaconazole, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[3] This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14 α -demethylase (CYP51).[3][4] This enzyme is responsible for the demethylation of lanosterol, a critical step in the formation of ergosterol, the primary sterol in fungal cell membranes.[3] By binding to the heme cofactor of CYP51, Posaconazole effectively blocks its activity, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[3] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[3]



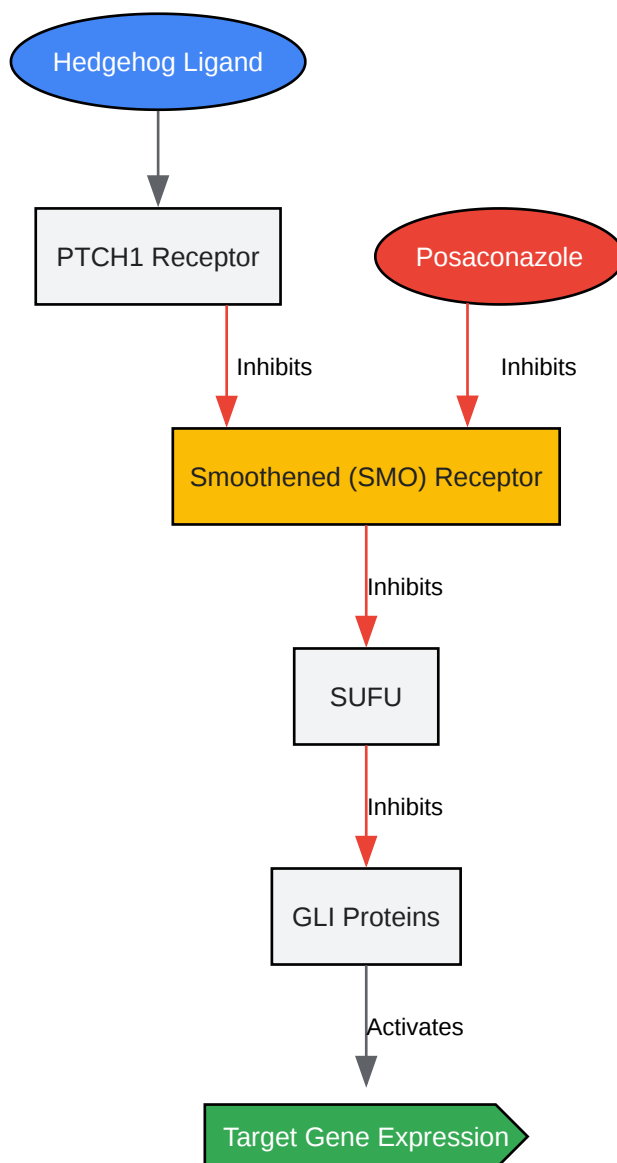
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Inhibition of Ergosterol Biosynthesis by Posaconazole.

Secondary Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Recent studies have revealed a secondary mechanism of action for Posaconazole, involving the inhibition of the Hedgehog (Hh) signaling pathway.[5] This pathway is crucial in embryonic development and has been implicated in the pathogenesis of certain cancers, such as basal cell carcinoma, when deregulated.[5] Posaconazole has been shown to be a potent inhibitor of the Hh pathway, acting at the level of the Smoothened (SMO) receptor.[5] The mechanism of

inhibition is distinct from other SMO antagonists, suggesting a potential therapeutic application for Posaconazole in Hh-dependent cancers.[5]



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Inhibition of the Hedgehog Signaling Pathway by Posaconazole.

Experimental Protocols: Fluorescence-Based CYP51 Inhibition Assay

A high-throughput fluorescence-based functional assay has been developed to screen for inhibitors of *Trypanosoma cruzi* CYP51 (*T. cruzi* CYP51), the causative agent of Chagas

disease.[6][7] This assay can be adapted to assess the inhibitory activity of Posaconazole and its analogs.

Objective: To determine the IC₅₀ value of a test compound (e.g., Posaconazole) against *T. cruzi* CYP51.

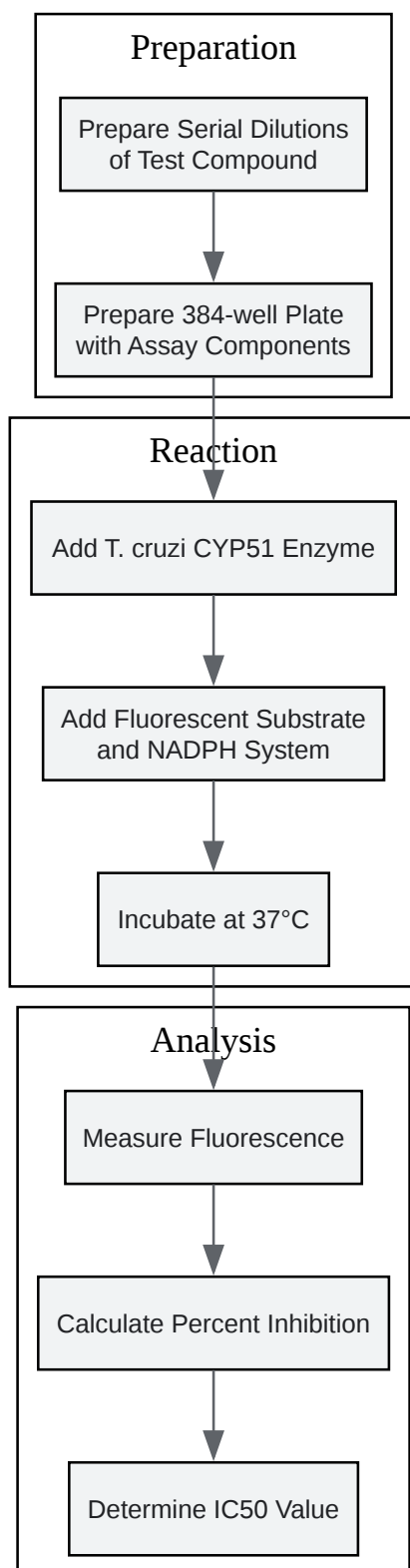
Materials:

- Recombinantly expressed and purified *T. cruzi* CYP51
- Fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BOMCC)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
- Test compound (Posaconazole) and control inhibitors (e.g., ketoconazole)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Assay Reaction:
 - In a 384-well plate, add the assay buffer.
 - Add the test compound at various concentrations.
 - Add the *T. cruzi* CYP51 enzyme and pre-incubate.
 - Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.
- Data Analysis:
 - Subtract the background fluorescence from all wells.
 - Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.



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Workflow for a Fluorescence-Based CYP51 Inhibition Assay.

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- To cite this document: BenchChem. [O-Benzyl Posaconazole-d4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026984#o-benzyl-posaconazole-d4-supplier-and-pricing]

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